2-(Aminooxy)-n-methylacetamide
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Overview
Description
2-(Aminooxy)-n-methylacetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It features an aminooxy group, which is highly reactive and useful in bioorthogonal chemistry, particularly in oxime ligation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-n-methylacetamide typically involves the reaction of an aminooxy moiety with a carbonyl group, such as an aldehyde or ketone. The oximation reaction is chemoselective and generates a robust oxime ether linkage .
Industrial Production Methods
Industrial production methods for this compound often involve the use of preactivated NHS-ester or EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to facilitate the reaction . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-n-methylacetamide undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original carbonyl compound.
Substitution: The aminooxy group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aniline or phenylenediamine derivatives, which act as catalysts in oxime ligation reactions . The reactions are typically carried out in aqueous media under mild conditions.
Major Products
The major products formed from these reactions include oxime derivatives, which are stable and useful in various applications, including bioconjugation and drug development .
Scientific Research Applications
2-(Aminooxy)-n-methylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-n-methylacetamide involves its highly reactive aminooxy group, which can form stable oxime bonds with carbonyl groups. This reaction is bioorthogonal, meaning it can occur in the presence of other biological molecules without interfering with their functions . The compound’s ability to form stable and specific bonds makes it valuable in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include aminooxyacetic acid and other aminooxy-containing reagents . These compounds share the reactive aminooxy group, making them useful in similar applications.
Uniqueness
What sets 2-(Aminooxy)-n-methylacetamide apart is its specific structure, which allows for unique reactivity and stability in various chemical reactions. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioorthogonal chemistry and bioconjugation .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and stability make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C3H8N2O2 |
---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
2-aminooxy-N-methylacetamide |
InChI |
InChI=1S/C3H8N2O2/c1-5-3(6)2-7-4/h2,4H2,1H3,(H,5,6) |
InChI Key |
GFSUJORNKMYVPI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CON |
Origin of Product |
United States |
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